1-Fluoro-3-(pyrrolidin-3-yl)propan-2-ol
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Overview
Description
1-Fluoro-3-(pyrrolidin-3-yl)propan-2-ol is a chemical compound with the molecular formula C7H14FNO. It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a fluorinated propanol chain.
Preparation Methods
The synthesis of 1-Fluoro-3-(pyrrolidin-3-yl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and fluorinated alcohols.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, to deprotonate the alcohol, followed by nucleophilic substitution with a fluorinated alkyl halide.
Industrial Production: Industrial production methods may involve continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
1-Fluoro-3-(pyrrolidin-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to form the corresponding alkane using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents (PCC, Dess-Martin periodinane), reducing agents (Pd/C, lithium aluminum hydride), and nucleophiles (amines, thiols). .
Scientific Research Applications
1-Fluoro-3-(pyrrolidin-3-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(pyrrolidin-3-yl)propan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways depend on the specific biological context, but may include modulation of neurotransmitter systems or inhibition of specific enzymes
Comparison with Similar Compounds
1-Fluoro-3-(pyrrolidin-3-yl)propan-2-ol can be compared with other similar compounds:
Similar Compounds: Compounds such as 3-(pyrrolidin-1-yl)propan-1-ol and 2-phenyl-3-pyrrolidin-1-yl-propan-1-ol share structural similarities.
Properties
Molecular Formula |
C7H14FNO |
---|---|
Molecular Weight |
147.19 g/mol |
IUPAC Name |
1-fluoro-3-pyrrolidin-3-ylpropan-2-ol |
InChI |
InChI=1S/C7H14FNO/c8-4-7(10)3-6-1-2-9-5-6/h6-7,9-10H,1-5H2 |
InChI Key |
AXEIRMYPEZTJPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CC(CF)O |
Origin of Product |
United States |
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